3-(2-(Ethoxymethyl)piperidin-1-yl)propan-1-amine
Overview
Description
“3-(2-(Ethoxymethyl)piperidin-1-yl)propan-1-amine” is a chemical compound that has gained significant attention in various fields of research and industry. It is a member of the amine family and contains both a primary amine (-NH2) and a piperidine ring .
Molecular Structure Analysis
The molecular structure of “this compound” includes a primary amine (-NH2) and a piperidine ring . The presence of these functional groups makes it a potentially useful building block for creating molecules with desired biological activities or receptor interactions .Scientific Research Applications
Synthesis and Characterization
- The compound 1-[2,3-bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea was synthesized from 2,3-bis(tetradecyloxy)propan-1-amine, and its structure was confirmed through various spectroscopic analyses, demonstrating a method of synthesizing and characterizing complex urea derivatives (Grijalvo, Nuñez, & Eritja, 2015).
Potential Applications in Glycosidase Inhibition
- Polyhydroxylated indolizidines, synthesized through a process involving ethoxymethyl piperidin derivatives, were studied as potential glycosidase inhibitors, suggesting a role in therapeutic applications targeting glycosidase-related pathways (Baumann et al., 2008).
Pharmaceutical Research and Development
- Complex pyrano and pyrimidine derivatives were synthesized, which included ethoxymethyl piperidin as a part of their structure, indicating the compound's utility in the development of novel pharmacological agents (Paronikyan et al., 2016).
Analytical Chemistry and Drug Analysis
- A detailed study on the mass spectrometry of a growth hormone secretagogue with a structure related to ethoxymethyl piperidin provided insights into the drug's behavior under collision-induced dissociation, showing the compound's relevance in analytical chemistry and drug development research (Qin, 2002).
Receptor Binding Studies
- Research on κ-opioid receptor antagonists included compounds structurally related to ethoxymethyl piperidin, illustrating the compound's potential application in receptor binding studies and the development of therapeutics for depression and addiction disorders (Grimwood et al., 2011).
Mechanism of Action
Target of Action
It is known that the compound is a member of the amine family and contains both a primary amine (-nh2) and a piperidine ring . These functional groups make it a potentially useful building block for creating molecules with desired biological activities or receptor interactions .
Mode of Action
The presence of a piperidine ring and a primary amine in its structure suggests that it may interact with biological targets through these functional groups .
Biochemical Pathways
Compounds with a piperidine moiety have been found to show a wide variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of a primary amine and a piperidine ring in its structure suggests that it may have certain pharmacokinetic properties that influence its bioavailability .
Result of Action
Compounds with a piperidine moiety have been found to show a wide variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
3-[2-(ethoxymethyl)piperidin-1-yl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-2-14-10-11-6-3-4-8-13(11)9-5-7-12/h11H,2-10,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGKGTSKSYROTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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